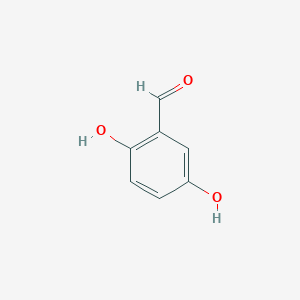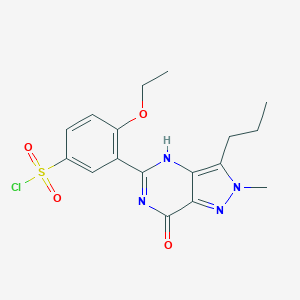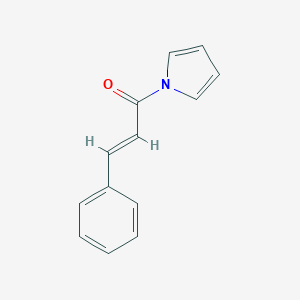
1-Cinnamoylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cinnamoylpyrrole is a compound that is part of a broader class of cinnamoyl-based structures. These compounds have been studied for various biological activities, including their role as inhibitors of HIV-1 integrase, which is an enzyme critical for the replication of HIV-1. The cinnamoyl moiety is also a key structural feature in flavones, which have been investigated for their anti-HIV-1 activity, although with varying results .
Synthesis Analysis
The synthesis of cinnamoyl-based structures, including analogues of 1-Cinnamoylpyrrole, often involves the reaction of benzaldehyde derivatives with compounds that have active methylene groups. For instance, the synthesis of polyhydroxylated analogues can be achieved by reacting 3,4-bis(tetrahydropyran-2-yloxy)benzaldehyde with active methylene compounds like cyclohexanone, 1,3-diacetylbenzene, and others . Additionally, the synthesis of (E)-cinnamyl ester derivatives has been optimized through a greener Steglich esterification process, which avoids the use of chlorinated solvents and yields the desired products with good efficiency .
Molecular Structure Analysis
The molecular structure of cinnamoyl-based compounds, including 1-Cinnamoylpyrrole, is characterized by the presence of a cinnamoyl residue. The geometric and conformational properties of these compounds are crucial for their biological activity. For example, a syn disposition of the carbonyl group relative to the vinylic double bond is preferred for anti-HIV-1 activity, as opposed to the anti arrangement found in inactive flavones . The crystal structure of N-(3-nitrophenyl)cinnamamide, a related compound, has been determined by X-ray diffraction, providing insights into the conformational aspects of these molecules .
Chemical Reactions Analysis
Cinnamoyl-based compounds, including 1-Cinnamoylpyrrole, can undergo various chemical reactions. For instance, N-cinnamoyl-1-naphthylamines are known to cyclize in the presence of triflic acid to form different cyclic structures . Additionally, the reaction of cinnamaldehyde N-aryliminium methanide 1,3-dipoles with certain dienophiles can lead to the formation of stereoisomeric styryl-substituted pyrrolidines and 2-styrylpyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamoyl-based compounds are influenced by their molecular structure. These compounds have shown remarkable antiproliferative activity and have been evaluated for their ability to inhibit HIV-1 integrase specifically. However, they do not inhibit other viral or cellular nucleic acid-processing enzymes, indicating a degree of selectivity in their action . Moreover, cinnamoyl-based compounds have been investigated for their antioxidant properties, as seen in the study of cipralphelin, an N-cinnamoyl tripeptide that exhibited potent scavenging activity against hydroxy radicals .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxic Activities
Cinnamic Acid Derivatives from Welsh Onion (Allium fistulosum) This study explored the antibacterial and cytotoxic properties of cinnamic acids isolated from Welsh onion. Cinnamic acids exhibit interesting biological activities and are isolated from plants and microorganisms. The research involved chromatographic techniques for phytochemical study and evaluated the antibacterial activity against gram-negative (Escherichia coli) and gram-positive (Staphylococcus aureus) bacteria. Additionally, the cytotoxic property was evaluated on breast cancer cell lines (MCF-7), indicating the potential of cinnamic acid derivatives, including 1-Cinnamoylpyrrole, in combating bacterial infections and cancer cells (Zolfaghari et al., 2020).
Synthesis of Optically Active Compounds
Enantioselective Conjugate Hydrocyanation of α,β-Unsaturated N-Acylpyrroles The study presents an enantioselective conjugate hydrocyanation method for α,β-unsaturated N-acylpyrroles, including N-cinnamoylpyrroles, using a chiral lithium(I) phosphoryl phenoxide catalyst. This method is crucial for synthesizing optically active compounds, demonstrating the relevance of 1-Cinnamoylpyrrole in synthesizing complex organic molecules with potential pharmaceutical applications (Hatano et al., 2017).
Anticancer Research
Cinnamic Acid Derivatives as Anticancer Agents Cinnamic acid derivatives have received significant attention in medicinal research due to their potential as traditional and recent synthetic antitumor agents. This review emphasizes the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, highlighting the underutilized potential of these compounds in cancer treatment, including those related to 1-Cinnamoylpyrrole (De, Baltas, & Bedos-Belval, 2011).
Energy Applications
Controlled Synthesis and Energy Applications of One‐Dimensional Conducting Polymer Nanostructures This study highlights the synthesis, properties, and applications of one-dimensional conducting polymer nanostructures, including those derived from pyrrole-based polymers. These nanostructures, due to their high conductivity, good electrochemical activity, and mechanical properties, are useful for energy applications such as solar cells, fuel cells, and batteries. This indicates the potential of 1-Cinnamoylpyrrole derivatives in the development of advanced materials for energy storage and conversion technologies (Yin & Zheng, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-pyrrol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBNIVZHWCOPZ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cinnamoylpyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

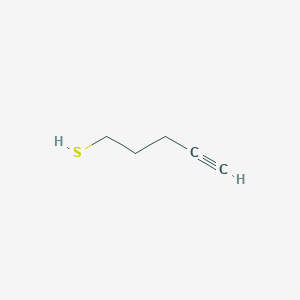
![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
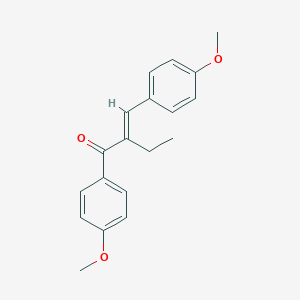
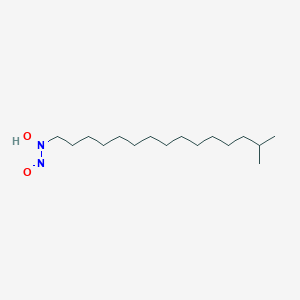
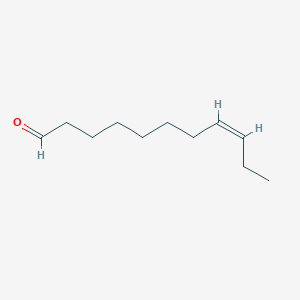
![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)
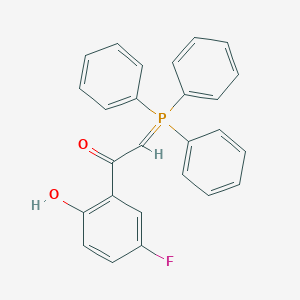
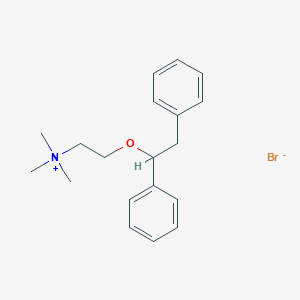
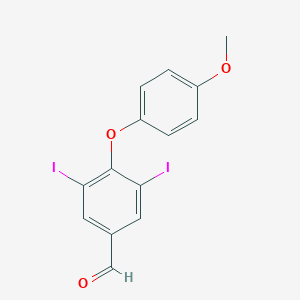
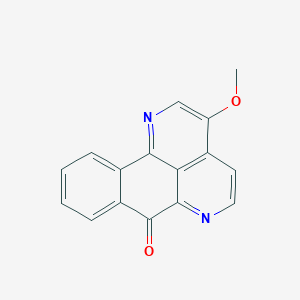
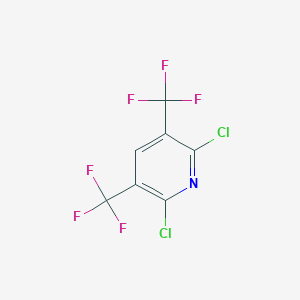
![7H-Benzo[c]fluorene](/img/structure/B135719.png)
